molecular formula C60H86N16O12 B14436236 LHRH, leu(6)-leu(N-alpha-Me)(7)-N-Et-pronh2(9)- CAS No. 76500-08-8

LHRH, leu(6)-leu(N-alpha-Me)(7)-N-Et-pronh2(9)-

Cat. No.: B14436236
CAS No.: 76500-08-8
M. Wt: 1223.4 g/mol
InChI Key: SKIQQIBAGXKQMN-UPCHOWBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LHRH, leu(6)-leu(N-alpha-Me)(7)-N-Et-pronh2(9)- is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH). This compound is designed to mimic or interfere with the natural hormone’s function, often used in medical and scientific research to study hormonal regulation and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LHRH analogs typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific reaction conditions, such as temperature, solvents, and protecting groups, are carefully controlled to ensure the correct sequence and structure of the peptide.

Industrial Production Methods

Industrial production of LHRH analogs follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

LHRH analogs can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as pH, temperature, and solvent, are optimized for each specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the LHRH analog. For example, oxidation might introduce hydroxyl groups, while reduction could lead to the formation of amines.

Scientific Research Applications

LHRH analogs have a wide range of scientific research applications, including:

    Chemistry: Studying the structure-activity relationship of peptides.

    Biology: Investigating the role of LHRH in reproductive physiology.

    Medicine: Developing therapeutic agents for conditions like prostate cancer and endometriosis.

    Industry: Producing peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of LHRH analogs involves binding to LHRH receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways that regulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The specific effects depend on whether the analog acts as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Goserelin: Another LHRH analog used in the treatment of hormone-sensitive cancers.

    Leuprolide: A widely used LHRH analog for managing endometriosis and prostate cancer.

    Triptorelin: An LHRH analog with applications in reproductive medicine.

Uniqueness

LHRH, leu(6)-leu(N-alpha-Me)(7)-N-Et-pronh2(9)- is unique due to its specific modifications, which may confer distinct binding properties, stability, or biological activity compared to other LHRH analogs.

Properties

CAS No.

76500-08-8

Molecular Formula

C60H86N16O12

Molecular Weight

1223.4 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C60H86N16O12/c1-7-34(5)50(57(86)69-42(15-11-23-65-60(61)62)59(88)76-24-12-16-48(76)56(85)64-8-2)75(6)58(87)46(25-33(3)4)73-52(81)43(26-35-17-19-38(78)20-18-35)70-55(84)47(31-77)74-53(82)44(27-36-29-66-40-14-10-9-13-39(36)40)71-54(83)45(28-37-30-63-32-67-37)72-51(80)41-21-22-49(79)68-41/h9-10,13-14,17-20,29-30,32-34,41-48,50,66,77-78H,7-8,11-12,15-16,21-28,31H2,1-6H3,(H,63,67)(H,64,85)(H,68,79)(H,69,86)(H,70,84)(H,71,83)(H,72,80)(H,73,81)(H,74,82)(H4,61,62,65)/t34-,41?,42-,43-,44-,45-,46+,47-,48-,50-/m0/s1

InChI Key

SKIQQIBAGXKQMN-UPCHOWBUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)N(C)C(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)N(C)C(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.